molecular formula C17H21N3O B2963043 N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide CAS No. 2224371-73-5

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide

Katalognummer B2963043
CAS-Nummer: 2224371-73-5
Molekulargewicht: 283.375
InChI-Schlüssel: UGKKNQVDKKITSC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.

Wirkmechanismus

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide selectively inhibits RNA polymerase I transcription by binding to a specific region of the DNA called the rDNA promoter. This prevents the recruitment of transcription factors and RNA polymerase I to the promoter, thereby inhibiting the synthesis of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, which is particularly detrimental to cancer cells that require high levels of protein synthesis for their rapid growth and proliferation.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of p53, a tumor suppressor protein that plays a critical role in regulating cell cycle progression and inducing apoptosis. N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has also been shown to inhibit the activity of the oncogenic protein c-Myc, which is frequently overexpressed in cancer cells and plays a critical role in promoting cell growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has several advantages for lab experiments, including its high selectivity for cancer cells that exhibit elevated levels of RNA polymerase I transcription and its ability to induce DNA damage and activate the DNA damage response pathway. However, N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide also has several limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.

Zukünftige Richtungen

Future research on N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide is focused on identifying novel combination therapies that can enhance its efficacy and reduce its toxicity. Several preclinical studies have shown that N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide can synergize with other DNA damage-inducing agents, such as PARP inhibitors and platinum-based chemotherapeutics, to enhance its anti-cancer activity. Additionally, several clinical trials are currently underway to evaluate the safety and efficacy of N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide in patients with various types of cancer.

Synthesemethoden

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide is synthesized using a multi-step process that involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 2-chloro-N-(1-cyano-2,2-dimethylpropyl)acetamide. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using a combination of chromatography techniques, such as flash chromatography and preparative HPLC.

Wissenschaftliche Forschungsanwendungen

N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively target cancer cells that exhibit elevated levels of RNA polymerase I transcription, which is a hallmark of many types of cancer. N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide has been shown to induce DNA damage and cell cycle arrest in cancer cells, leading to cell death.

Eigenschaften

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-13(12-7-5-6-8-14(12)19-11)9-16(21)20-15(10-18)17(2,3)4/h5-8,15,19H,9H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKKNQVDKKITSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(C#N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.